molecular formula C9H13NO B2816179 2-Amino-2-(3-methylphenyl)ethan-1-ol CAS No. 1179634-13-9

2-Amino-2-(3-methylphenyl)ethan-1-ol

Cat. No.: B2816179
CAS No.: 1179634-13-9
M. Wt: 151.209
InChI Key: RJJLTGSKFNJQCZ-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methylphenyl)ethan-1-ol is a chiral β-amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Structurally, it consists of a phenyl ring substituted with a methyl group at the meta position (3-methylphenyl) and an ethanolamine side chain (NH₂-CH₂-CH₂-OH). This compound is part of a broader class of aromatic amino alcohols, which are pivotal intermediates in pharmaceutical synthesis and catalysis. The stereochemistry of this compound is significant, as its (S)-enantiomer (CAS: 1026230-99-8) is commercially available with a purity of 95% .

The 3-methylphenyl substituent confers distinct steric and electronic properties compared to other positional isomers or halogenated derivatives.

Properties

IUPAC Name

2-amino-2-(3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLTGSKFNJQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aromatic Amino Alcohols

Compound Name Substituent (Position) Molecular Formula CAS Number Key Findings/Applications
This compound -CH₃ (meta) C₉H₁₃NO 1026230-99-8 Chiral building block; limited catalytic data available .
2-Amino-2-(4-methylphenyl)ethan-1-ol -CH₃ (para) C₉H₁₃NO 157142-48-8 Used in dehydrogenation studies; yields influenced by electron-donating groups .
2-Amino-2-(2-chlorophenyl)ethan-1-ol -Cl (ortho) C₈H₁₀ClNO Not specified Electron-withdrawing Cl enhances catalytic dehydrogenation yields (56%) .
2-Amino-2-(4-fluorophenyl)ethan-1-ol -F (para) C₈H₁₀FNO Not specified Higher dehydrogenation yield (84%) due to fluorine’s inductive effect .
(R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol -OCH₃ (para), -CH₃ (ortho) C₁₀H₁₅NO₂ 1213920-90-1 Methoxy group increases electron density; used in asymmetric synthesis .

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) in ortho or para positions improve catalytic activity in dehydrogenation reactions compared to electron-donating -CH₃ .
  • Chirality: Enantiomers like (S)-2-Amino-2-(3-methylphenyl)ethan-1-ol are critical for pharmaceutical intermediates, though specific biological data are lacking in the evidence .

Positional Isomerism: 3-Methyl vs. 4-Methyl Derivatives

The position of the methyl group significantly alters properties:

    Biological Activity

    2-Amino-2-(3-methylphenyl)ethan-1-ol, also known as m-tolylaminoethanol, is an organic compound with potential biological activity. Its structure includes an amino group and a hydroxyl group, which are crucial for its interactions with biological systems. This article explores its biological activity, focusing on its biochemical effects, molecular mechanisms, and potential therapeutic applications.

    • Molecular Formula : C10H15NO
    • Molecular Weight : Approximately 165.23 g/mol
    • IUPAC Name : this compound

    The compound contains a phenyl ring substituted with a methyl group at the meta position, contributing to its unique properties and biological interactions.

    Cellular Effects

    Research indicates that this compound can influence various cellular processes:

    • Cell Signaling : The compound may modulate key signaling pathways by interacting with receptors and enzymes involved in neurotransmission and metabolic processes.
    • Gene Expression : Initial studies suggest that it may alter gene expression patterns, potentially impacting cellular metabolism and function.

    The exact molecular mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets through the following means:

    • Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with biomolecules, influencing enzyme activity and receptor interactions.
    • Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways .

    Therapeutic Potential

    The potential therapeutic applications of this compound are being explored in various contexts:

    • Neurological Disorders : Given its interaction with neurotransmitter systems, there is interest in its application for treating conditions such as depression or anxiety.
    • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating potential for use in treating infections .

    Data Table: Biological Activity Summary

    Biological ActivityMechanismPotential Applications
    Modulation of cell signalingInteraction with receptors/enzymeNeurological disorders
    Alteration of gene expressionInfluences cellular metabolismAntimicrobial applications
    Enzyme inhibition/activationAffects metabolic pathwaysTherapeutic agent development

    Study on Neurotransmission

    A study investigated the effects of this compound on neurotransmitter release in neuronal cell lines. The results indicated that the compound could enhance the release of serotonin, suggesting a potential role in mood regulation .

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